Cas no 695-05-6 (tricyclo2.2.1.0,2,6heptan-3-one)

695-05-6 structure
Nome do Produto:tricyclo2.2.1.0,2,6heptan-3-one
tricyclo2.2.1.0,2,6heptan-3-one Propriedades químicas e físicas
Nomes e Identificadores
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- Tricyclo[2.2.1.02,6]heptan-3-one
- 1,2,4,5,6,7-hexahydrotricyclo[2.2.1.0<sup>2,6</sup>]heptan-3-one
- TRICYCLO[2.2.1.0(2,6)]HEPTAN-3-ONE
- Tricyclo[2.2.1.0~2,6~]heptan-3-one
- ghl.PD_Mitscher_leg0.42
- Nortricyclanone
- nortricyclenone-3
- Nortricyclone
- tricyclo2.2.1.0,2,6heptan-3-one
- CS-0265348
- Tricyclo[2.2.1.0,2,6]heptan-3-one
- SCHEMBL6045150
- NSC-76145
- ANTI-3-OXOTRICYCLO(2.2.1.0(2 6))HEPTANE&
- Tricyclo(2.2.1.02,6)heptan-3-one
- EN300-97951
- NSC 76145
- NSC76145
- tricyclo[2.2.1.0?,?]heptan-3-one
- DTXSID20875717
- 695-05-6
- DB-222261
-
- Inchi: InChI=1S/C7H8O/c8-7-3-1-4-5(2-3)6(4)7/h3-6H,1-2H2
- Chave InChI: ITDQUAQMICQLER-UHFFFAOYSA-N
- SMILES: C1C2CC3C1C3C2=O
Propriedades Computadas
- Massa Exacta: 108.05800
- Massa monoisotópica: 108.058
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 0
- Complexidade: 161
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1Ų
- XLogP3: 0.5
Propriedades Experimentais
- Densidade: 1.307
- Ponto de ebulição: 183 °C
- Ponto de Flash: 69.2°C
- Índice de Refracção: 1.605
- PSA: 17.07000
- LogP: 0.84130
tricyclo2.2.1.0,2,6heptan-3-one Informações de segurança
- Declaração de perigo: Highly Flammable
-
Identificação dos materiais perigosos:
tricyclo2.2.1.0,2,6heptan-3-one Dados aduaneiros
- CÓDIGO SH:2914299000
- Dados aduaneiros:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
tricyclo2.2.1.0,2,6heptan-3-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97951-0.5g |
tricyclo[2.2.1.0,2,6]heptan-3-one |
695-05-6 | 95.0% | 0.5g |
$1733.0 | 2025-03-21 | |
Enamine | EN300-97951-1.0g |
tricyclo[2.2.1.0,2,6]heptan-3-one |
695-05-6 | 95.0% | 1.0g |
$2221.0 | 2025-03-21 | |
Enamine | EN300-97951-10.0g |
tricyclo[2.2.1.0,2,6]heptan-3-one |
695-05-6 | 95.0% | 10.0g |
$9550.0 | 2025-03-21 | |
Aaron | AR005LUU-1g |
Tricyclo[2.2.1.02,6]heptan-3-one |
695-05-6 | 95% | 1g |
$3079.00 | 2025-01-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264467A-250mg |
Tricyclo[2.2.1.0~2,6~]heptan-3-one, |
695-05-6 | 250mg |
¥1971.00 | 2023-09-05 | ||
A2B Chem LLC | AC60506-10g |
Tricyclo[2.2.1.02,6]heptan-3-one |
695-05-6 | 95% | 10g |
$10088.00 | 2024-04-19 | |
1PlusChem | 1P005LMI-50mg |
Tricyclo[2.2.1.02,6]heptan-3-one |
695-05-6 | 95% | 50mg |
$787.00 | 2025-02-21 | |
A2B Chem LLC | AC60506-1g |
Tricyclo[2.2.1.02,6]heptan-3-one |
695-05-6 | 95% | 1g |
$2373.00 | 2024-04-19 | |
Aaron | AR005LUU-10g |
Tricyclo[2.2.1.02,6]heptan-3-one |
695-05-6 | 95% | 10g |
$13157.00 | 2023-12-13 | |
A2B Chem LLC | AC60506-50mg |
Tricyclo[2.2.1.02,6]heptan-3-one |
695-05-6 | 95% | 50mg |
$658.00 | 2024-04-19 |
tricyclo2.2.1.0,2,6heptan-3-one Literatura Relacionada
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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